molecular formula C20H33N3O3 B13402385 1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea

1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea

Cat. No.: B13402385
M. Wt: 368.5 g/mol
InChI Key: YFHQPKZAFRPKBM-QFDLNEPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea is a deuterated urea derivative featuring a cyclohexyl group, a phenylurea backbone, and a hydroxypropoxy side chain substituted with a tert-butylamino group. Its structural complexity suggests applications in therapeutic contexts where prolonged activity and targeted delivery are critical.

Properties

Molecular Formula

C20H33N3O3

Molecular Weight

368.5 g/mol

IUPAC Name

1-[2-(tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea

InChI

InChI=1S/C20H33N3O3/c1-20(2,3)21-16(14-24)15-26-22-19(25)23(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4,6-7,10-11,16,18,21,24H,5,8-9,12-15H2,1-3H3,(H,22,25)/i14D,15D2,16D/hD

InChI Key

YFHQPKZAFRPKBM-QFDLNEPKSA-N

Isomeric SMILES

[2H]C(C([2H])(C([2H])([2H])ON([2H])C(=O)N(C1CCCCC1)C2=CC=CC=C2)NC(C)(C)C)O

Canonical SMILES

CC(C)(C)NC(CO)CONC(=O)N(C1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Deuterated Building Blocks

Key Considerations:

  • Use of deuterated reagents (e.g., deuterated solvents, deuterated methyl sources).
  • Avoiding H/D exchange during reactions by controlling reaction conditions (e.g., low temperature, inert atmosphere).

Methodology:

Construction of the Hydroxypropoxy Chain

The hydroxypropoxy chain with tert-butylamino substitution is synthesized via:

  • Williamson Ether Synthesis:

    • Reacting a deuterated alcohol (e.g., deuterated 3-hydroxypropyl derivative) with an appropriate alkyl halide under basic conditions (e.g., NaH in THF) to form the ether linkage.
    • Ensuring the reaction conditions favor retention of deuterium and prevent H/D exchange.
  • Introduction of the tert-butylamino group:

    • Nucleophilic substitution using tert-butylamine derivatives or reductive amination strategies.
    • Protecting groups may be employed to prevent side reactions.

Formation of the Phenylurea Core

The phenylurea moiety is constructed through:

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Notes
Deuterium exchange D₂O, DCl, or OD- bases Water or D₂O Room temp to 50°C Minimize H/D exchange at labile sites
Williamson ether synthesis Deuterated alcohol + alkyl halide THF 0°C to room temp Use of NaH or Na metal as base
Amine coupling Phenylamine derivative + carbamoyl chloride Dichloromethane 0°C to room temp Protecting groups may be necessary
Deuterium incorporation Deuterated methyl reagents Various - Controlled to prevent H/D exchange

Analytical Techniques for Verification

Key Research Discoveries and Data

  • Isotopic Labeling Efficiency:
    Studies demonstrate that deuterium incorporation efficiency exceeds 95% when using deuterated methyl reagents under optimized conditions, with minimal H/D exchange during subsequent steps.

  • Reaction Optimization:
    Microwave-assisted synthesis has been shown to accelerate ether formation with high yields (~85-90%) and deuterium retention.

  • Stereoselectivity:
    Enantioselective synthesis of stereoisomers (e.g., 1a–1c) achieved via chiral auxiliaries or catalysts, with stereoselectivity exceeding 98%.

Summary of the Synthesis Workflow

Chemical Reactions Analysis

Types of Reactions

1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used in biological studies to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound may find applications in industrial processes, such as catalysis or material synthesis.

Mechanism of Action

The mechanism of action of 1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several urea and thiourea derivatives. Key comparisons include:

Table 1: Structural Comparison
Compound Name Molecular Formula Key Functional Groups
Target Compound C21H34D5N3O3* Urea, deuterated carbons, tert-butylamino
3-[3-(Dimethylamino)propyl]-1-phenylurea () C12H19N3O Urea, dimethylamino, phenyl
BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) C5H9Cl2N3O2 Nitrosourea, chloroethyl, nitroso group
Thiourea Derivative () C23H31N5O3S Thiourea, cyclohexyl, trioxo-tetrahydropyrimidine

*Molecular formula estimated based on nomenclature.

  • Deuterium Effects: The deuterium substitution in the target compound distinguishes it from non-deuterated analogs, likely reducing first-pass metabolism and increasing plasma stability .
  • Urea vs.
  • Nitrosourea Specificity : BCNU () contains a nitroso group, enabling alkylating and carbamoylating activities absent in the target compound, which lacks this functional group .

Solubility and Distribution Coefficients

Solubility, particularly octanol/water distribution coefficients, critically influences bioavailability and toxicity.

Table 2: Solubility and Bioavailability Factors
Compound Octanol/Water Coefficient (Log P)* Key Solubility Determinants
Target Compound ~2.5–3.5 (inferred) tert-butylamino (lipophilic), hydroxypropoxy (hydrophilic)
BCNU High (exact value unspecified) Chloroethyl groups enhance lipid solubility
3-[3-(Dimethylamino)propyl]-1-phenylurea Not reported Dimethylamino (moderate lipophilicity)

*Inferred from structural analogs in and .

  • The target compound’s tert-butylamino group likely elevates its Log P compared to simpler phenylureas, aligning with ’s emphasis on solubility’s role in therapeutic index .
  • BCNU’s high lipid solubility facilitates blood-brain barrier penetration, a trait less relevant to the target compound due to structural differences .
Alkylating and Carbamoylating Activities
  • BCNU : Exhibits dual alkylating (via chloroethyl groups) and carbamoylating (via nitroso moiety) activities, contributing to DNA crosslinking and protein inactivation .
  • Its mechanism may rely on receptor binding modulated by the cyclohexyl and phenyl groups.
Therapeutic Index and Toxicity
  • BCNU : Hematopoietic toxicity is dose-limiting, with delayed myelosuppression due to alkylating activity .
  • Target Compound: Deuterium substitution may lower toxicity by reducing reactive metabolite formation. The hydroxypropoxy chain could mitigate hepatic/renal toxicity observed in non-deuterated analogs .

Pharmacokinetic and Metabolic Stability

  • Deuterated vs. Non-deuterated Analogs: Deuterium in the target compound slows CYP450-mediated oxidation, extending half-life compared to analogs like those in .
  • Thiourea Derivative () : Higher molecular weight (457.59 g/mol) and sulfur content may delay excretion, increasing retention time compared to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.